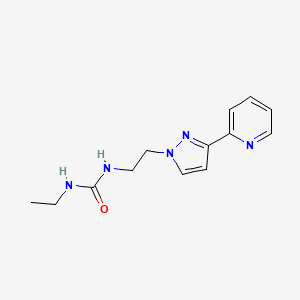
N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)pyrimidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)pyrimidine-2-carboxamide is a synthetic compound known for its use in various scientific research fields. It features two pyrimidine rings, both substituted, offering unique chemical properties making it highly significant in medicinal and chemical research.
Wirkmechanismus
Target of Action
The primary targets of N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)pyrimidine-2-carboxamide are certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response.
Mode of Action
This compound interacts with its targets by inhibiting their expression and activities . This interaction results in the suppression of the inflammatory response .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in inflammation . The compound’s action on its targets leads to downstream effects that suppress the inflammatory response .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of NO generation . The IC50 values for most of the derivatives were recorded to be less than 5 μM , indicating potent anti-inflammatory effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The preparation of N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)pyrimidine-2-carboxamide generally involves a multi-step synthetic route. Each synthesis begins with the preparation of individual pyrimidine rings, followed by coupling reactions to form the final compound. Common starting materials include 4-(dimethylamino)pyrimidine and 2-amino-4-methylpyrimidine. Reaction conditions often include controlled temperature environments, inert atmospheres, and specific catalysts or reagents.
Industrial Production Methods: : Industrial production typically scales up these reactions, utilizing automated reactors and continuous flow techniques. Industrial synthesis prioritizes safety, efficiency, and cost-effectiveness while maintaining the chemical purity necessary for its applications.
Analyse Chemischer Reaktionen
Types of Reactions: : N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)pyrimidine-2-carboxamide undergoes various reactions including oxidation, reduction, and substitution. Its pyrimidine rings make it prone to nucleophilic substitution reactions, particularly on electron-deficient sites.
Common Reagents and Conditions: : Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide. Reactions often occur in polar aprotic solvents under specific temperature and pH conditions.
Major Products: : Depending on the reaction, the major products include substituted derivatives where specific functional groups are added or modified, enhancing the compound's properties for different applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: : In organic chemistry, it's used as a building block for synthesizing more complex molecules, especially in the creation of heterocyclic compounds.
Biology: : Its biological activity makes it a candidate for enzyme inhibition studies and receptor binding assays.
Medicine: : In medicinal chemistry, it’s explored for its potential pharmacological properties, such as anti-cancer and anti-inflammatory activities.
Industry: : Industrially, it's used in the synthesis of dyes, pigments, and agricultural chemicals.
Vergleich Mit ähnlichen Verbindungen
Compared to other pyrimidine derivatives, N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)pyrimidine-2-carboxamide stands out due to its unique substitutions which enhance its binding affinity and specificity. Similar compounds include:
4-amino-5-((4-(dimethylamino)phenyl)amino)-2-methylpyrimidine
N-(4-((4-(methylamino)-6-methylpyrimidin-2-yl)amino)phenyl)carboxamide
2-(dimethylamino)-4-(4-((methylamino)pyrimidin-2-yl)amino)phenyl)pyrimidine
These comparisons highlight the unique structural features and enhanced activities of this compound.
Eigenschaften
IUPAC Name |
N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c1-12-11-15(25(2)3)24-18(21-12)23-14-7-5-13(6-8-14)22-17(26)16-19-9-4-10-20-16/h4-11H,1-3H3,(H,22,26)(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSRNOBECKLGCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=NC=CC=N3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanamine, 2-[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethoxy]-, hydrochloride (1:1)](/img/structure/B2709433.png)


![2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[4,5-d]azepin-3-one hydrochloride](/img/structure/B2709439.png)

![7-[4-(4-Acetylphenyl)piperazine-1-carbonyl]-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2709441.png)


![1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carbaldehyde](/img/structure/B2709446.png)



